2-(3-Methoxypyridin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYATSHMGUIGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611451 | |
| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-09-8 | |
| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Methoxypyridin 2 Yl Acetonitrile and Its Precursors
Established Synthetic Routes and Reaction Conditions
Traditional synthetic methods provide a foundational framework for the construction of 2-(3-Methoxypyridin-2-yl)acetonitrile. These routes often rely on well-understood reaction mechanisms, including nucleophilic substitutions and organometallic strategies.
Nucleophilic Substitution Approaches for Acetonitrile (B52724) Introduction
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto electron-deficient aromatic rings like pyridine (B92270). sci-hub.se For the synthesis of this compound, this approach typically involves the displacement of a leaving group, such as a halogen, from the 2-position of the pyridine ring by a cyanide-containing nucleophile.
The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the nature of the nucleophile. Generally, 2- and 4-halopyridines are more reactive than their 3-halo counterparts due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate. sci-hub.senih.gov The reaction proceeds through the addition of the nucleophile to form an anionic σ-complex, followed by the elimination of the leaving group to restore aromaticity. nih.gov
Commonly used nucleophiles include sodium or potassium cyanide, while solvents like DMSO, NMP, or HMPA are often employed to facilitate the reaction. sci-hub.se Microwave irradiation has been shown to significantly accelerate these substitution reactions, often reducing reaction times from hours to minutes. sci-hub.se For instance, the reaction of 2-bromopyridine with various nucleophiles can be completed in minutes with high yields under microwave conditions. sci-hub.se
Table 1: Nucleophilic Substitution Conditions for Pyridine Derivatives
| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | PhSNa | HMPA | Microwave, 1 min | 2-Phenylthiopyridine | 99% | sci-hub.se |
| 2-Chloropyridine | PhCH₂OH/NaH | NMP | Microwave, 3 min | 2-Benzyloxypyridine | 81% | sci-hub.se |
Grignard Reagent Mediated Synthetic Strategies
Grignard reagents (RMgX) are powerful organometallic nucleophiles used extensively in the formation of carbon-carbon bonds. Their application in the synthesis of this compound can be envisioned through two main pathways.
The first pathway involves the preparation of a pyridyl Grignard reagent, such as 3-methoxy-2-pyridylmagnesium bromide, by reacting the corresponding 2-bromo-3-methoxypyridine with magnesium metal. This organomagnesium species can then be reacted with an electrophilic source of the "CH₂CN" group, like chloroacetonitrile or bromoacetonitrile, to form the target molecule.
The second, more common approach involves the addition of a Grignard reagent to a pyridine derivative. This can lead to the dearomatization of the pyridine ring, followed by functionalization. nih.gov For example, Grignard reagents can add to N-acylpyridinium salts, which are formed in situ, to create substituted dihydropyridines. nih.gov While not a direct route to the target compound, these intermediates can be further manipulated. A general method for synthesizing aldehydes from Grignard reagents involves their reaction with N,4,4-trimethyl-2-oxazolinium iodide, which could serve as a precursor for conversion to the acetonitrile. orgsyn.org
Table 2: Examples of Grignard Reagent Applications
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alkyl/Aryl Halide | Magnesium | Diethyl ether, heat | Grignard Reagent (RMgX) | |
| 4-Methoxypyridinium Ion | Alkyl Grignard Reagent | Chiral Copper(I) Complex | Chiral Dihydro-4-pyridone | nih.gov |
Decarboxylation and Dehydration Routes for Related Acetonitriles
Indirect methods for installing the acetonitrile functionality include the transformation of other functional groups, such as carboxylic acids or aldehydes. These routes can be advantageous when the direct introduction of a cyano group is challenging.
One such method is the dehydration of an aldoxime. This involves converting a precursor aldehyde, 3-methoxypyridine-2-carbaldehyde, into its corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime using various reagents (e.g., acetic anhydride, thionyl chloride, or phosphorus pentoxide) yields the desired nitrile. A patent describing the synthesis of 3,4-dimethoxyphenyl acetonitrile utilizes a dehydration reaction of the corresponding aldoxime as a key step. google.com
Another potential route is through decarboxylation. While less common for acetonitrile synthesis, a precursor like ethyl 2-cyano-2-(3-methoxypyridin-2-yl)acetate could undergo hydrolysis and subsequent decarboxylation to yield the target compound. Various catalysts, including copper, palladium, and silver salts, have been used to promote decarboxylative coupling reactions, which highlights the utility of decarboxylation in synthesis. nih.gov
Palladium-Catalyzed Synthetic Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and highly selective methods for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling for Pyridine Ring Functionalization
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgrsc.org This reaction is widely used for the arylation and heteroarylation of various substrates, including the functionalization of pyridine rings. nih.govresearchgate.net
The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org To synthesize this compound, one could couple 2-chloro- or 2-bromo-3-methoxypyridine with a suitable organoboron reagent, such as (2-boronoethyl)acetonitrile or its ester equivalent, in the presence of a palladium catalyst and a base.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation | researchgate.net |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst and influences reactivity | rsc.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species for transmetalation | libretexts.orgresearchgate.net |
| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences reaction rate | researchgate.net |
Sonogashira Cross-Coupling for Ethynylpyridine Derivatives
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a copper(I) salt as a co-catalyst and an amine base. organic-chemistry.orgjk-sci.com This reaction is highly efficient for constructing arylalkynes.
In the context of synthesizing this compound, the Sonogashira coupling would be used to create a key intermediate. For example, 2-bromo-3-methoxypyridine could be coupled with a protected alkyne like trimethylsilylacetylene. After deprotection, the resulting 2-ethynyl-3-methoxypyridine could potentially be converted into the target acetonitrile through various multi-step sequences, such as hydration to the corresponding methyl ketone followed by a series of transformations. The reaction is valued for its mild conditions and tolerance of numerous functional groups. jk-sci.com
Table 4: General Parameters for Sonogashira Cross-Coupling
| Component | Examples | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle | jk-sci.com |
| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the formation of a copper acetylide intermediate | wikipedia.orgjk-sci.com |
| Base | Et₂NH, Et₃N, i-Pr₂NH | Acts as a solvent and neutralizes the HX byproduct | jk-sci.com |
| Substrates | Aryl/Vinyl Halides, Terminal Alkynes | Reactants for C(sp)-C(sp²) bond formation | wikipedia.org |
Catalytic Hydrogenation in Precursor Transformation
Catalytic hydrogenation is a crucial method for the transformation of precursors in the synthesis of complex molecules like this compound. This technique is often employed for the reduction of the pyridine ring, converting substituted pyridines into their corresponding piperidine derivatives under various catalytic systems. The choice of catalyst and reaction conditions is critical and is often substrate-specific. researchgate.netliverpool.ac.uk
The hydrogenation of functionalized pyridines can be challenging, but effective methods have been developed using various catalysts. For instance, rhodium compounds such as Rhodium(III) oxide (Rh₂O₃) have been shown to be effective for the reduction of a wide range of unprotected pyridines under mild conditions. liverpool.ac.uk Similarly, platinum-based catalysts like Platinum(IV) oxide (PtO₂) in glacial acetic acid are used for the hydrogenation of substituted pyridines, although this may require elevated pressures of hydrogen gas. researchgate.netresearchgate.net
A key challenge in the catalytic hydrogenation of pyridines is the potential for catalyst poisoning by the nitrogen atom of the pyridine ring. liverpool.ac.uk To overcome this, pyridines are sometimes converted to their corresponding pyridinium salts to facilitate hydrogenation. liverpool.ac.uk The reaction conditions, including solvent, temperature, and pressure, play a significant role in the outcome of the hydrogenation.
While direct hydrogenation of a precursor to form the acetonitrile group is not a standard transformation, catalytic hydrogenation is vital in modifying other parts of a precursor molecule. For example, a precursor with a reducible group on the pyridine ring could be selectively hydrogenated to yield the desired substituted pyridine scaffold, which can then be further functionalized to this compound. The process of hydrogenating a carbonitrile group, as seen in the transformation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, typically leads to the corresponding methylamine group, demonstrating the utility of catalytic hydrogenation in modifying nitrile-containing precursors. google.com
| Catalyst | Typical Substrates | Key Features |
|---|---|---|
| Rhodium(III) oxide (Rh₂O₃) | Unprotected functionalized pyridines | Operates under mild conditions, broad substrate scope. liverpool.ac.uk |
| Platinum(IV) oxide (PtO₂) | Substituted pyridines | Effective in protic solvents like acetic acid, may require high pressure. researchgate.netresearchgate.net |
| Raney Nickel | Pyridine-2-carbonitriles | Used for the reduction of the nitrile group to a methylamine. google.com |
| Palladium on Carbon (Pd/C) | Pyridine-2-carbonitriles | Alternative to Raney Nickel for nitrile reduction. google.com |
Other Transition Metal-Catalyzed Syntheses
Beyond catalytic hydrogenation, other transition metal-catalyzed reactions are instrumental in the synthesis of this compound and its precursors.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions are particularly significant in the synthesis of pyridine derivatives and in the introduction of the cyano group. These methods offer a versatile and efficient alternative to traditional synthetic routes.
One prominent application of copper catalysis is in the cyanation of aryl and heteroaryl halides. This approach allows for the direct introduction of the nitrile functional group onto the pyridine ring, which is a key step in forming pyridylacetonitrile precursors. Copper-mediated cyanation can be achieved using various cyanide sources, and the reaction conditions can be tuned to accommodate a range of substrates. nih.govresearchgate.net
Furthermore, copper catalysis is employed in the construction of the pyridine ring itself. A modular method for preparing highly substituted pyridines involves a cascade reaction that includes a novel N-iminative, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization and air oxidation to yield the final pyridine product. nih.gov This method is valued for its mild conditions and good functional group tolerance. nih.gov
Recent advancements have also shown the utility of dual photoredox and copper catalysis in controllable radical cyanation reactions. digitellinc.com This strategy allows for the synthesis of various chiral nitrile compounds under mild conditions and without the need for noble metals. digitellinc.com
| Methodology | Description | Advantages |
|---|---|---|
| Cyanation of Aryl Halides | Direct introduction of a nitrile group onto a pyridine precursor using a copper catalyst and a cyanide source. nih.govresearchgate.net | Practical and safe method for synthesizing aryl nitriles. nih.gov |
| Cascade Reaction for Pyridine Synthesis | Cu-catalyzed cross-coupling of alkenylboronic acids with ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.gov | Modular, mild conditions, good functional group tolerance. nih.gov |
| Dual Photoredox and Copper Catalysis | Radical cyanation reactions to form chiral nitriles under visible light. digitellinc.com | Mild conditions, high chemo-, regio-, and enantioselectivity. digitellinc.com |
Phase-Transfer Catalysis in Pyridylacetonitrile Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, making it highly suitable for the synthesis of pyridylacetonitriles. fzgxjckxxb.com This methodology often involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. alfa-chemistry.comcrdeepjournal.org
In the context of pyridylacetonitrile synthesis, PTC is particularly useful for C-alkylation reactions. beilstein-journals.orgbiomedres.us The carbanion generated from a pyridylacetonitrile can be transferred by the catalyst into the organic phase to react with an alkylating agent. google.com This approach offers several advantages, including the use of inexpensive and environmentally friendly inorganic bases like sodium hydroxide (B78521) or potassium hydroxide, and the ability to use a wider range of solvents. acsgcipr.org
The efficiency of a PTC reaction is influenced by several factors, including the structure of the catalyst, the solvent, stirring speed, and temperature. biomedres.us The choice of the phase-transfer catalyst is critical, with parameters such as the total number of carbon atoms (C#) and the "q-value" being used to predict catalyst performance. acsgcipr.org For instance, catalysts with C# values between 16 and 32 are often effective when the rate-determining step is the reaction in the organic phase. acsgcipr.org
The mechanism of PTC can be categorized as either an "extraction mechanism" or an "interfacial mechanism". biomedres.us The extraction mechanism is common in alkylation reactions where the nucleophile is transferred to the organic phase. biomedres.us In contrast, the interfacial mechanism is often applied to carbanion and carbene reactions. biomedres.us
| Aspect | Description | Relevance to Pyridylacetonitrile Synthesis |
|---|---|---|
| Principle | Facilitates reaction between reactants in immiscible phases using a catalyst to transfer one reactant across the phase boundary. fzgxjckxxb.comalfa-chemistry.com | Enables the use of aqueous bases with organic substrates for reactions like alkylation. acsgcipr.org |
| Catalysts | Commonly quaternary ammonium or phosphonium salts. alfa-chemistry.comgoogle.com | Transfers the pyridylacetonitrile carbanion from the aqueous to the organic phase. google.com |
| Applications | Alkylation, nucleophilic substitution, and elimination reactions. alfa-chemistry.com | C-alkylation of pyridylacetonitrile precursors. beilstein-journals.orgbiomedres.us |
| Advantages | Use of benign solvents, inorganic bases, higher productivity, and scalability. acsgcipr.org | Greener and more efficient synthesis of substituted pyridylacetonitriles. fzgxjckxxb.com |
Advanced Synthetic Techniques and Optimization
The synthesis of this compound can be significantly enhanced through the use of advanced synthetic techniques and optimization strategies. These modern approaches focus on improving scalability, efficiency, and process control.
Continuous Flow Reactor Applications for Scalability
Continuous flow chemistry has emerged as a transformative technology in both academic and industrial laboratories, offering numerous advantages over traditional batch processing. nih.govmdpi.com In a flow reactor, reagents are continuously pumped through a tube or microreactor where the reaction takes place. scielo.br This setup allows for superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.govscielo.br
The application of continuous flow technology to the synthesis of pyridines has been demonstrated to be highly effective. For example, a continuous flow microreactor using a packed-bed catalyst has been successfully employed for the N-oxidation of pyridine derivatives, showing high efficiency and stability over extended periods of operation. organic-chemistry.org This highlights the potential for developing a robust and scalable continuous flow process for the synthesis of this compound.
Automated Synthesis Systems for Efficiency
Automated synthesis systems are revolutionizing the field of organic chemistry by enabling the rapid and efficient production of complex molecules with minimal human intervention. nih.gov These systems integrate robotics and software control to perform multi-step synthetic sequences, including reaction setup, purification, and analysis.
The development of automated, continuous flow synthesis platforms allows for the modular synthesis of complex heterocyclic structures. For instance, an automated system combining photoredox-catalyzed hydroaminoalkylation with intramolecular N-arylation has been successfully used to synthesize various regioisomers of tetrahydro-naphthyridines from simple primary amine feedstocks. nih.gov This demonstrates the power of automation in constructing complex molecular scaffolds with high efficiency and modularity. nih.gov
By applying similar principles, an automated synthesis system could be designed for the production of this compound. Such a system would streamline the synthetic process, reduce the potential for human error, and facilitate the rapid generation of analogues for further research and development. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction, further enhancing the efficiency and reliability of the synthesis.
Chemo- and Regioselective Functionalization Strategies
The chemo- and regioselective functionalization of the 3-methoxypyridine core is a critical aspect in the synthesis of complex molecules derived from this compound. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the methoxy (B1213986) substituent, dictate the preferred positions for electrophilic and nucleophilic attack. Strategic functionalization allows for the precise introduction of additional substituents, which is essential for developing derivatives with specific chemical properties.
The methoxy group at the 3-position and the nitrogen atom significantly influence the electron density of the pyridine ring, thereby directing incoming reagents to specific positions. For instance, the presence of a methoxy group can tune the basicity of the pyridine nitrogen, which can facilitate or hinder certain reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used for the C-N bond formation on pyridine rings, demonstrating high regioselectivity. acs.org These strategies are pivotal for building complex molecular architectures from simpler pyridine precursors.
In the synthesis of related substituted pyridyl acetonitriles, regioselectivity is key. For example, the synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile involves the selective introduction of an acetonitrile group at the 2-position of a pre-functionalized 2-chloro-5-nitropyridine ring. chemicalbook.com This is achieved by activating the desired position and carefully controlling reaction conditions to prevent side reactions at other positions on the ring. The choice of base and temperature are critical parameters in achieving the desired regioselectivity. chemicalbook.com
Below is a table summarizing strategies for selective functionalization:
| Strategy | Reagents/Catalysts | Target Position | Description |
| Palladium-Catalyzed C-C Bond Formation | Palladium catalysts | C4-position | A powerful transformation for direct functionalization of the pyridine ring, enabling the formation of carbon-carbon bonds at specific sites. nih.gov |
| Buchwald-Hartwig Amination | Palladium catalysts, ligands | C-Br or C-Cl positions | Enables the formation of C-N bonds, allowing for the introduction of amino groups onto the pyridine scaffold with high selectivity. acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., potassium t-butoxide) | C2-position | Introduction of the acetonitrile moiety onto a pyridine ring activated by electron-withdrawing groups like nitro and chloro substituents. chemicalbook.com |
Industrial Production Methods and Process Optimizations
The industrial-scale synthesis of this compound and similar pyridine derivatives requires robust and efficient processes that differ significantly from laboratory-scale preparations. The primary goals are to maximize yield, ensure high purity, maintain safety, and minimize costs and environmental impact. While specific proprietary industrial methods for this compound are not extensively published, general principles for the large-scale production of related aromatic acetonitriles and pyridine derivatives can be applied.
Industrial synthesis often involves multi-step processes that begin with readily available and inexpensive starting materials. For analogous compounds like 3,4-dimethoxyphenyl acetonitrile, industrial methods are designed to avoid hazardous reagents like cyanides, improve yield, and simplify the reaction procedure to be suitable for mass production. google.com The process often involves steps such as decarboxylation, aldoxime formation, and dehydration, with optimizations at each stage to ensure scalability. google.com
Achieving high yield and purity on an industrial scale is paramount for economic viability and for meeting the quality standards required for subsequent applications. This involves meticulous optimization of all reaction parameters and purification processes.
Key Optimization Parameters:
Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial. Using a slight excess of a less expensive reagent can drive the reaction to completion, but a large excess can lead to impurities and increased waste.
Solvent Selection: Solvents are chosen based on reactant solubility, reaction temperature requirements, ease of removal, safety, and environmental impact. In some large-scale processes, solvents like DMSO or toluene are employed. google.comacs.org
Temperature and Pressure Control: Industrial reactors allow for precise control over temperature and pressure, which is critical for maximizing reaction rates and minimizing the formation of by-products.
Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction efficiency and selectivity. Optimizing the catalyst loading ensures a high conversion rate without unnecessary cost.
Purification Techniques:
Extraction: Liquid-liquid extraction is a common first step in purification to separate the product from the reaction mixture. The choice of extraction solvent is critical to ensure high recovery and purity. google.comacs.org
Crystallization/Recrystallization: This is one of the most effective methods for purifying solid products on a large scale. The product is dissolved in a suitable solvent at a high temperature and then allowed to crystallize as the solution cools, leaving impurities behind in the solvent. google.com Ethanol is a commonly used solvent for recrystallization. google.com
Chromatography: While often used in labs, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products where very high purity is essential. chemicalbook.com
The following table outlines key considerations for scaling up the synthesis:
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |
| Reagents | High-purity, often expensive | Commodity chemicals, cost-effective | Reduce production costs. |
| Heating | Heating mantles, oil baths | Jacketed reactors with steam/oil | Ensure uniform and efficient heat transfer for large volumes. |
| Purification | Column chromatography | Extraction, crystallization, distillation | Cost-effectiveness and scalability. google.comacs.org |
| Process Control | Manual monitoring | Automated sensors and control systems | Ensure consistency, safety, and efficiency. |
The integration of green chemistry principles into industrial synthesis is becoming increasingly important to reduce the environmental footprint of chemical manufacturing. ijarsct.co.in The goal is to design processes that are safer, more energy-efficient, and generate less waste. rasayanjournal.co.in
For the synthesis of pyridine derivatives, several green chemistry approaches have been developed:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of this, as they can reduce the number of steps and purification stages, thus saving time, energy, and materials. nih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. rasayanjournal.co.innih.gov For instance, developing processes that avoid highly toxic reagents is a priority in modern industrial chemistry. acs.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Reactions can be completed in minutes instead of hours. nih.gov
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. Catalysts can be recycled and reused, reducing waste and cost. nih.gov
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle is at the heart of green chemistry and process optimization.
The application of these principles not only benefits the environment but can also lead to more economically competitive industrial processes through reduced costs for raw materials, energy, and waste disposal. rasayanjournal.co.in
| Green Chemistry Principle | Application in Pyridine Derivative Synthesis |
| Prevention | Optimizing reactions to minimize by-product formation. acs.org |
| Atom Economy | Employing one-pot, multicomponent reactions to build complex molecules efficiently. nih.gov |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and intermediates. acs.org |
| Designing Safer Chemicals | Developing final products with reduced toxicity. |
| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents instead of volatile organic compounds. nih.gov |
| Design for Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Starting from bio-based materials where possible. ijarsct.co.in |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Using recyclable catalysts to improve efficiency and reduce waste. nih.gov |
| Design for Degradation | Designing products that break down into innocuous substances after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent runaway reactions and by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |
Chemical Reactivity and Transformation Mechanisms of 2 3 Methoxypyridin 2 Yl Acetonitrile
Fundamental Chemical Reactions of the Nitrile and Pyridine (B92270) Moieties
The reactivity of 2-(3-Methoxypyridin-2-yl)acetonitrile is largely characterized by reactions typical of nitriles and pyridines. The nitrile group can undergo nucleophilic addition, oxidation, reduction, and hydrolysis. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated. The methylene (B1212753) protons are acidic due to the adjacent electron-withdrawing nitrile and pyridine groups, allowing for the formation of a stable carbanion that can act as a nucleophile.
While the nitrile group itself does not undergo direct nucleophilic substitution, the adjacent methylene protons are acidic enough to be removed by a suitable base, generating a nitrile anion. encyclopedia.pub This anion is a potent nucleophile and can participate in various substitution and addition reactions. encyclopedia.pub
Alkylation: The nitrile anion can react with alkyl halides in a classic SN2 displacement to form new carbon-carbon bonds at the alpha-position. encyclopedia.pub The choice of base is crucial and depends on the acidity of the nitrile, with options ranging from alkoxides to stronger bases like alkali metal amides. encyclopedia.pub
Arylation: Arylation of the nitrile anion can occur through mechanisms like the benzyne (B1209423) pathway or nucleophilic aromatic substitution (SNAr) on electron-poor aromatic compounds. encyclopedia.pubresearchgate.net
Reactions on the Pyridine Ring: The pyridine ring in this compound can also be subject to nucleophilic aromatic substitution. The presence of the nitro group in related nitropyridines, for example, facilitates the substitution of the nitro group by various nucleophiles, such as thiols. researchgate.netnih.govresearchgate.net While this specific compound lacks a nitro group, the principle of activating the ring towards nucleophilic attack is a key aspect of pyridine chemistry.
| Reaction Type | Electrophile | Mechanism | Product Type |
| Alkylation | Alkyl Halide | SN2 Displacement | α-Alkylated Nitrile |
| Arylation | Electron-poor Aryl Halide | SNAr | α-Arylated Nitrile |
| Ring Substitution | (Requires activating group) | SNAr | Functionalized Pyridine |
The oxidation of this compound can target different parts of the molecule. The pyridine ring can be oxidized to an N-oxide, which can alter its reactivity. More significantly, the nitrile moiety can be a precursor to nitrile oxides, which are valuable 1,3-dipoles in organic synthesis. mdpi.com
Nitrile oxides are typically generated in situ from precursors like aldoximes or nitroalkanes. researchgate.netchemtube3d.com For instance, a primary nitroalkane can be dehydrated using reagents like phenyl isocyanate to yield a nitrile oxide. chemtube3d.com These highly reactive intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comresearchgate.netnih.gov
General Scheme for Nitrile Oxide Formation and Cycloaddition:
Precursor Formation: Conversion of the nitrile to an aldoxime (R-CH=NOH) or a primary nitroalkane (R-CH2NO2).
Generation of Nitrile Oxide: Dehydration or elimination from the precursor generates the transient nitrile oxide (R-C≡N⁺-O⁻).
[3+2] Cycloaddition: The nitrile oxide reacts with a C=C or C≡C bond to form the heterocyclic product. researchgate.net
| Precursor | Reagent for Generation | Intermediate | Cycloaddition Partner | Product |
| Aldoxime | Dehydrating Agent (e.g., NCS, HTIB) | Nitrile Oxide | Alkene | Isoxazoline |
| Nitroalkane | Dehydrating Agent (e.g., PhNCO) | Nitrile Oxide | Alkyne | Isoxazole |
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine, providing a synthetic route to 2-(3-Methoxypyridin-2-yl)ethanamine. This transformation is a fundamental reaction in organic synthesis and can be achieved using several methods. chemguide.co.uk
Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H2) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include palladium, platinum, or nickel. The reaction typically requires elevated temperature and pressure. chemguide.co.uk
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for reducing nitriles to primary amines. chemguide.co.ukorganic-chemistry.org The reaction is usually carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting amine. chemguide.co.uk Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to reduce a wide variety of nitriles to primary amines in excellent yields. nih.govresearchgate.net
| Reducing Agent | Solvent | Conditions | Product |
| H₂/Pd, Pt, or Ni | Ethanol/Methanol | Elevated Temp/Pressure | Primary Amine |
| LiAlH₄ | Diethyl ether/THF | Anhydrous, followed by acid workup | Primary Amine |
| BH₂N(iPr)₂ / cat. LiBH₄ | THF | Ambient or Reflux | Primary Amine |
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions. This reaction proceeds in a stepwise manner, first yielding a primary amide, which can then be further hydrolyzed to a carboxylic acid.
Alkaline Hydrolysis: Treatment with an aqueous base, such as potassium hydroxide (B78521) in ethanol, can convert pyridylacetonitriles into the corresponding amides. nih.gov Stronger conditions (higher temperature, longer reaction time) can push the reaction to the carboxylic acid salt, which upon acidification yields 2-(3-Methoxypyridin-2-yl)acetic acid.
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) will also produce the carboxylic acid, with the ammonium (B1175870) salt as a byproduct. chemrevise.org
The kinetics and mechanism of nitrile hydrolysis can be complex, often involving a tetrahedral intermediate formed by the attack of water or hydroxide on the nitrile carbon. researchgate.net
| Condition | Intermediate Product | Final Product |
| Mild Alkaline (e.g., KOH/EtOH) | 2-(3-Methoxypyridin-2-yl)acetamide | - |
| Strong Alkaline or Acidic | 2-(3-Methoxypyridin-2-yl)acetamide | 2-(3-Methoxypyridin-2-yl)acetic acid |
Cyclization and Heterocyclic Ring Formation Reactions
The structural features of this compound make it a potential precursor for the synthesis of more complex heterocyclic systems, particularly those containing an imidazole (B134444) ring.
The synthesis of substituted imidazoles is a significant area of medicinal chemistry, given their presence in numerous biologically active compounds. researchgate.netneuroquantology.comresearchgate.net Several synthetic strategies exist for constructing the imidazole ring. derpharmachemica.comorganic-chemistry.org While direct use of this compound in a one-pot imidazole synthesis is not extensively documented, its derivatives can serve as key building blocks.
For example, the van Leusen imidazole synthesis involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov A plausible route could involve the conversion of the nitrile to an aldehyde or ketone, which could then participate in such a reaction.
A more direct conceptual pathway involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an ammonium salt), known as the Radziszewski synthesis. The this compound could potentially be converted into a derivative that provides two carbons for the imidazole backbone. For example, conversion to the corresponding α-amino ketone or related species could allow it to act as a precursor in cyclocondensation reactions.
Regiocontrol in the synthesis of substituted imidazoles is a critical challenge. rsc.org The choice of synthetic method and the nature of the substituents on the starting materials determine the final substitution pattern on the imidazole ring. For instance, in multicomponent reactions, the order of bond formation and the relative reactivity of the functional groups dictate the regiochemical outcome. derpharmachemica.com
Annulation Reactions for Polycyclic Systems
Searches for annulation reactions, which are processes that build new rings onto a molecule, involving this compound did not yield any specific examples or detailed research findings. While the synthesis of polycyclic systems is a broad area of organic chemistry nih.govclockss.orgrsc.orgnih.govrsc.org, no literature was found that documents the use of this specific acetonitrile (B52724) derivative as a substrate for constructing polycyclic frameworks.
[3+2] Cycloaddition Protocols with Nitriles
The [3+2] cycloaddition is a well-established method for synthesizing five-membered heterocyclic rings. uchicago.edubohrium.com However, no studies were identified that specifically detail the participation of the nitrile group in this compound in such reactions. The existing literature discusses the mechanisms and applications of [3+2] cycloadditions with other nitriles or dipolarophiles, but does not provide protocols or outcomes for the target compound. nih.govrsc.org
Aza-Michael Addition Reactions
Aza-Michael additions involve the nucleophilic addition of an amine to an activated alkene and are a common method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net A search for this reaction using this compound, either as a substrate or a reagent, did not return any specific results. The literature describes the general mechanism and application of this reaction with various other nitrogen-containing heterocycles, but not with the specified compound. d-nb.infonih.gov
Transformations Involving Dithiazole Intermediates
No information was found regarding chemical transformations of this compound that proceed through dithiazole intermediates.
Mechanistic Investigations of Chemical Transformations
Detailed mechanistic investigations, including the elucidation of reaction pathways and the identification of intermediates for reactions involving this compound, are not available in the search results. While there are numerous theoretical and experimental studies on the mechanisms of cycloadditions researchgate.netias.ac.inmdpi.comrsc.org, reductions mst.edu, and other reactions of different nitriles researchgate.netresearchgate.net, this specific information is absent for this compound.
Elucidation of Reaction Pathways and Intermediates
No studies were found that elucidate specific reaction pathways or characterize intermediates for any chemical transformation of this compound.
Role of Solvents and pH in Reaction Mechanisms
The influence of solvents and pH on chemical reactions is a fundamental aspect of mechanistic chemistry. researchgate.net However, the search did not yield any literature that specifically investigates how solvents or pH affect the reaction mechanisms of this compound. General studies on the effect of pH in acetonitrile-water mixtures exist but are not linked to the reactivity of this particular compound. researchgate.netmdpi.com
Catalyst-Substrate Interactions and their Mechanistic Implications
There is no specific information available in peer-reviewed literature detailing the catalyst-substrate interactions for this compound. Scientific studies focusing on how this particular molecule interacts with various catalysts, the nature of the active sites involved, or the mechanistic pathways of such interactions have not been published. While general principles of catalysis involving pyridine and nitrile functionalities exist, applying them to this specific isomer without experimental data would be purely speculative.
Single Electron Transfer Mechanisms
Similarly, the involvement of this compound in single electron transfer (SET) mechanisms is not documented in the available scientific literature. Research detailing its capacity to act as an electron donor or acceptor, the formation of radical ions, or its participation in SET-initiated reactions could not be located.
Derivatization Strategies and Functional Group Interconversions
While general strategies for the derivatization of nitriles and pyridine rings are well-established in organic chemistry, specific methodologies developed for or applied to this compound have not been reported. The existing literature provides broad overviews of functional group interconversions, but lacks concrete examples or data pertaining to this compound.
Introduction of Diverse Chemical Functionalities
No studies have been found that specifically describe the introduction of diverse chemical functionalities onto the this compound scaffold. Research detailing specific reactions, conditions, and the resulting novel structures derived from this starting material is absent from the public record.
Chemical Derivatization for Enhanced Analytical Performance
The chemical derivatization of compounds to improve their detection and quantification is a common practice in analytical chemistry. However, no published methods or research articles were identified that focus on the derivatization of this compound for the purpose of enhancing its analytical performance in techniques such as chromatography or mass spectrometry.
Applications of 2 3 Methoxypyridin 2 Yl Acetonitrile in Organic and Medicinal Chemistry
Building Block for Complex Organic Molecular Synthesis
In the realm of organic synthesis, 2-(3-Methoxypyridin-2-yl)acetonitrile is a key starting material for the construction of intricate molecular architectures. Its reactivity allows chemists to introduce additional functional groups and build upon its core structure to create novel compounds.
The pyridine (B92270) and acetonitrile (B52724) moieties of this compound make it an ideal precursor for the synthesis of advanced heterocyclic scaffolds. These scaffolds are fundamental components of many biologically active molecules. For instance, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which can be derived from similar pyridine precursors, are versatile intermediates for creating diverse heterocyclic libraries for agrochemical screening. nih.gov The reactivity of the nitrile group and the pyridine ring allows for cyclization reactions to form fused ring systems and other complex heterocyclic structures.
The inherent structure of this compound allows for the synthesis of a wide array of diversely substituted pyridine derivatives. The methoxy (B1213986) group can be a site for nucleophilic substitution, while the acetonitrile group can undergo various transformations, including hydrolysis, reduction, and addition reactions. ntu.edu.sg This dual reactivity enables the introduction of a wide range of substituents onto the pyridine core, leading to the generation of libraries of novel compounds with potential applications in materials science and pharmaceuticals. rsc.org
Role in Medicinal Chemistry and Pharmaceutical Intermediates
The significance of this compound is particularly pronounced in medicinal chemistry, where it functions as a critical intermediate in the synthesis of pharmaceutically relevant compounds. vandemark.comq100lifesciences.comshreemlifesciences.com Its structural motifs are found in numerous molecules designed to interact with biological targets.
This compound serves as a foundational structure in the development of new pharmaceutical lead compounds. acs.org Medicinal chemists utilize its framework to design and synthesize novel molecules with the potential to become new drugs. By modifying the substituents on the pyridine ring and transforming the acetonitrile group, researchers can systematically alter the compound's properties to optimize its interaction with specific biological targets.
The this compound scaffold has been integral to the development of drug candidates aimed at various biological pathways implicated in a range of diseases.
RORγ modulators: Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor involved in inflammatory and autoimmune diseases. nih.gov Derivatives of this compound have been explored as potential modulators of RORγ, with the goal of developing new treatments for these conditions. nih.gov
Bacterial Sfp-PPTase inhibitors: Sfp-type phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, making them attractive targets for new antibacterial agents. nih.gov The pyridineacetonitrile moiety is a key component in the design of inhibitors targeting these enzymes. nih.gov
MSK1 inhibitors: Mitogen- and stress-activated protein kinase 1 (MSK1) is involved in cellular signaling pathways related to inflammation and cancer. The development of selective MSK1 inhibitors is an active area of research, and pyridine derivatives are among the scaffolds being investigated.
CYP51 antifungal inhibitors: Cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in fungal cell membrane biosynthesis. Azole antifungals, a major class of drugs, target this enzyme. nih.govcardiff.ac.uknih.govresearchgate.net The pyridine ring system present in this compound is a common feature in the design of new CYP51 inhibitors.
RET inhibitors: The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase that, when mutated, can drive the growth of certain types of cancers. The development of small molecule inhibitors of RET is a key strategy in treating these cancers, and substituted pyridines are a feature of some inhibitor designs.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govmdpi.comrsc.orgresearchgate.net Derivatives of this compound are synthesized and evaluated to build these relationships. By systematically altering parts of the molecule, such as the position and nature of substituents on the pyridine ring, researchers can identify the key structural features required for potent and selective biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates. nih.gov
Application in Radioligand Development for Imaging (e.g., PET)
The development of novel radioligands for Positron Emission Tomography (PET) is a critical area of research in diagnostic medicine, enabling the non-invasive visualization and quantification of biological processes in vivo. Pyridine-containing molecules are frequently explored as scaffolds in the design of PET tracers due to their ability to interact with a variety of biological targets in the central nervous system and other tissues.
While a number of PET radioligands incorporate substituted pyridine rings, no specific literature was identified that documents the use of this compound as a direct precursor or intermediate in the synthesis of a clinically or pre-clinically evaluated PET radioligand. Research in this field often focuses on other pyridine derivatives. For instance, analogues of 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile have been investigated as candidates for PET imaging agents targeting the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Similarly, other complex pyridine structures have been radiolabeled with isotopes like Carbon-11 or Fluorine-18 for imaging various receptors and enzymes in the brain. nih.govnih.govfrontiersin.org
The synthesis of these radiotracers typically involves the introduction of a positron-emitting isotope in the final steps of a multi-step synthesis. The structural features of this compound, such as the methoxy group, could potentially be a site for radiolabeling (e.g., with Carbon-11 methyl iodide), but published examples of such a strategy for this specific molecule were not found.
Potential Applications in Agrochemical and Material Sciences
The pyridine ring is a key structural element in many commercial agrochemicals due to its versatile chemical properties and biological activity. Derivatives of pyridine are found in numerous fungicides, herbicides, and insecticides.
Development of Compounds with Antifungal Activity
Many pyridine-containing compounds exhibit potent antifungal properties. For example, derivatives of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and shown to possess high fungal toxicity. researchgate.net Another related compound, 2-(8-chloro-3-oxo- nih.govresearchgate.netepo.orgtriazolo[4,3-a]pyridin-2(3H)-yl)acetonitrile, has demonstrated moderate inhibitory activity against fungi such as Sclerotinia sclerotiorum and Physalospora piricola. researchgate.net
Furthermore, the pyridineacetonitrile scaffold is a component of important agrochemicals. For instance, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile is a known key intermediate in the synthesis of fluopyram, a broad-spectrum fungicide and nematicide. google.com This highlights the value of the pyridin-2-ylacetonitrile core structure in the development of fungicidal agents. However, specific studies detailing the conversion of this compound into novel antifungal compounds are not currently available in the reviewed literature.
Table 1: Examples of Pyridine Derivatives with Antifungal Activity
| Compound Class | Example Fungi Targeted | Reference |
|---|---|---|
| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols | Venturia inaequalis, Fusarium moniliforme | researchgate.net |
| 2-(8-chloro-3-oxo- nih.govresearchgate.netepo.orgtriazolo[4,3-a]pyridin-2(3H)-yl)acetonitrile | Sclerotinia sclerotiorum, Physalospora piricola | researchgate.net |
| Fluopyram (synthesized from a pyridin-2-ylacetonitrile intermediate) | Broad-spectrum fungicide | google.com |
Development of Compounds with Herbicidal Activity
The pyridine nucleus is also a common feature in many commercial herbicides. These compounds often act by inhibiting specific enzymes in plants, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). Various classes of pyridine-based herbicides have been developed, including pyridinesulfonamides and pyrido[2,3-d]pyrimidine (B1209978) derivatives. google.commdpi.com
Patents describe numerous herbicidal compositions that include complex substituted pyridines, such as methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, as active ingredients. google.com These examples underscore the importance of the pyridine scaffold in designing molecules for weed control. Despite the prevalence of pyridine moieties in herbicides, no patents or research articles were identified that specifically describe the use of this compound as a lead compound or intermediate for the synthesis of new herbicides.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols |
| 2-(8-chloro-3-oxo- nih.govresearchgate.netepo.orgtriazolo[4,3-a]pyridin-2(3H)-yl)acetonitrile |
| 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
| 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile |
| Carbon-11 |
| Fluorine-18 |
| Fluopyram |
Computational and Theoretical Studies of 2 3 Methoxypyridin 2 Yl Acetonitrile and Its Derivatives
Quantum Chemical Optimization and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and charge distributions. For 2-(3-Methoxypyridin-2-yl)acetonitrile, techniques such as Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy. epstem.netresearchgate.net
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.net For a molecule like this compound, which has rotatable bonds (e.g., the C-C bond between the pyridine (B92270) ring and the acetonitrile (B52724) group, and the C-O bond of the methoxy (B1213986) group), multiple stable conformations may exist. researchgate.net
Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(pyridine)-C(acetonitrile) | ~1.48 Å |
| Bond Length | C(pyridine)-O(methoxy) | ~1.36 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Angle | N(pyridine)-C-C(acetonitrile) | ~118° |
| Dihedral Angle | C-C-O-C (methoxy) | Varies with conformer |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. malayajournal.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to have significant electron density on the electron-rich methoxy-substituted pyridine ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile group and the pyridine ring system. This distribution facilitates intramolecular charge transfer upon electronic excitation. malayajournal.org
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. joaquinbarroso.com
This analysis provides a quantitative picture of electron delocalization by examining the interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and more significant electron delocalization, which contributes to the stability of the molecule. researchgate.net For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen of the methoxy group or the nitrogen of the pyridine ring into antibonding orbitals of the aromatic system.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP is calculated at various points on the electron density surface of the molecule and is color-coded to represent different potential values. uni-muenchen.depreprints.org
Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas often correspond to lone pairs on electronegative atoms. In this compound, such regions would be expected around the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the nitrogen atom of the nitrile group. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net These are typically found around hydrogen atoms. Neutral regions are often colored green. The MEP map provides a comprehensive picture of the molecule's charge landscape, highlighting potential sites for hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov
Spectroscopic Property Predictions and Correlations
Computational methods can also predict various spectroscopic properties, providing a valuable complement to experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra. mdpi.com
Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com
For this compound, simulations would likely show characteristic π → π* and n → π* transitions associated with the pyridine ring and the nitrile group. The position of the absorption maxima can be sensitive to the environment. Therefore, simulations are often performed both in the gas phase (representing an isolated molecule) and in various solvents. mdpi.com Solvent effects are typically modeled using approaches like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net The choice of solvent can influence the energies of the molecular orbitals, leading to shifts in the absorption peaks (solvatochromism). mdpi.comnih.gov For instance, polar solvents might stabilize the ground or excited state differently than non-polar solvents, causing a bathochromic (red) or hypsochromic (blue) shift in the observed λmax. researchgate.net
Table 3: Illustrative Data from a Simulated UV-Vis Spectrum
| Phase | Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| Gas | S0 → S1 (π → π) | ~280 | > 0.1 |
| Acetonitrile | S0 → S1 (π → π) | ~285 | > 0.1 |
| Methanol | S0 → S1 (π → π*) | ~288 | > 0.1 |
Infrared (IR) and Vibrational Spectroscopy Analysis
Computational methods are integral to the analysis of the vibrational properties of molecules like this compound. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the infrared (IR) spectrum by determining the vibrational frequencies and intensities of the molecule's normal modes. This predictive capability is crucial for interpreting experimental spectra and assigning specific absorption bands to the corresponding molecular motions.
For this compound, the vibrational spectrum is characterized by contributions from its three key structural components: the pyridine ring, the methoxy group, and the acetonitrile moiety. The most distinct and readily identifiable vibration is expected to be the C≡N stretching mode of the nitrile group. In simple nitriles like acetonitrile, this sharp and intense band typically appears in the 2240-2260 cm⁻¹ region. nist.govnist.gov For instance, the C≡N stretch in gaseous acetonitrile is observed at approximately 2267 cm⁻¹. nist.gov The presence of the methoxypyridine ring may slightly shift this frequency.
Other significant vibrational modes include the C-H stretching vibrations of the aromatic pyridine ring and the methyl group of the methoxy substituent, typically found in the 2800-3100 cm⁻¹ range. The C-O stretching of the methoxy group is expected to produce a strong band between 1000 and 1300 cm⁻¹. Vibrations corresponding to the pyridine ring, including C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ region. Bending modes, such as C-H rocks and CCN bends, occur at lower frequencies. nist.gov Isotopic substitution, such as replacing hydrogen with deuterium (B1214612) ([D3]acetonitrile), can be used experimentally and computationally to confirm band assignments by observing the resultant frequency shifts. nih.gov
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methoxy Group (-OCH₃) | 2850 - 3000 |
| C≡N Stretch | Acetonitrile (-C≡N) | 2240 - 2260 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |
| CH₃ Asymmetric/Symmetric Deformation | Methoxy Group (-OCH₃) | 1375 - 1470 |
| C-O Stretch | Methoxy Group (Aryl-O) | 1200 - 1275 |
| C-O Stretch | Methoxy Group (O-CH₃) | 1000 - 1075 |
| C-C Stretch | Pyridine-CH₂CN | 900 - 950 |
| CCN Bend | Acetonitrile (-CCN) | 350 - 400 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. Computational chemistry, particularly using DFT methods, allows for the calculation of ¹H and ¹³C NMR spectra by modeling the magnetic shielding of each nucleus. These predicted shifts, when compared with experimental data, can confirm the molecular structure. illinois.edupitt.edu
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the methylene (B1212753) group, and the methoxy group. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing acetonitrile substituent. The methylene protons (-CH₂CN) would likely appear as a singlet in the range of δ 3.8-4.2 ppm. The methoxy group protons (-OCH₃) would also be a singlet, expected around δ 3.9-4.1 ppm.
The predicted ¹³C NMR spectrum would similarly show characteristic signals. The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range. The carbons of the pyridine ring would resonate between δ 110-160 ppm. The methylene carbon (-CH₂CN) would be found further upfield, while the methoxy carbon (-OCH₃) would typically appear around δ 55-60 ppm. illinois.edu Computational models refine these estimates by considering the specific electronic environment of each nucleus within the molecule.
| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H | Aromatic Ring | 7.0 - 8.5 | N/A |
| Methylene H | -CH₂CN | 3.8 - 4.2 | N/A |
| Methoxy H | -OCH₃ | 3.9 - 4.1 | N/A |
| Pyridine C | Aromatic Ring | N/A | 110 - 160 |
| Nitrile C | -C≡N | N/A | 115 - 120 |
| Methylene C | -CH₂CN | N/A | 20 - 25 |
| Methoxy C | -OCH₃ | N/A | 55 - 60 |
Dipole Moment Calculations and Solvent Polarity Effects
The polarity of a molecule heavily influences its solubility and interactions with other molecules, particularly solvents. Polar molecules tend to dissolve well in polar solvents. The effect of solvent polarity on the properties and reactivity of this compound can be computationally modeled using implicit or explicit solvent models. These models simulate how the solvent environment can stabilize charge separation, influence conformational preferences, and alter reaction energy barriers. For instance, reactions involving polar or ionic transition states are often accelerated in more polar solvents due to better stabilization of the transition state.
| Solvent | Dielectric Constant (ε) | Relative Polarity |
| n-Hexane | 1.88 | 0.009 |
| Toluene | 2.38 | 0.099 |
| Diethyl Ether | 4.34 | 0.117 |
| Tetrahydrofuran (THF) | 7.58 | 0.207 |
| Acetone | 20.7 | 0.355 |
| Acetonitrile | 37.5 | 0.460 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 |
| Water | 80.1 | 1.000 |
Predicted Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), aiding in the identification of unknown compounds. nih.gov While experimental CCS values are ideal, computational methods and machine learning models have been developed to predict CCS values from a molecule's structure with high accuracy. nih.govnih.gov These prediction models are often trained on large datasets of experimentally determined CCS values. researchgate.net
For this compound, predicted CCS values can be generated for various ionic adducts that might be formed in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. These predictions are highly valuable for compound identification in complex mixtures. As a close proxy, predicted CCS values for the isomer 2-(4-methoxypyridin-2-yl)acetonitrile (B1628196), which has the same mass and a very similar structure, are available and provide a strong estimate for the target compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 149.07094 | 127.3 |
| [M+Na]⁺ | 171.05288 | 137.8 |
| [M-H]⁻ | 147.05638 | 129.3 |
| [M+NH₄]⁺ | 166.09748 | 145.4 |
| [M+K]⁺ | 187.02682 | 135.7 |
Data based on the isomer 2-(4-methoxypyridin-2-yl)acetonitrile, calculated using CCSbase. uni.lu
Reactivity and Reaction Mechanism Investigations via Computational Chemistry
Computational chemistry offers profound insights into the reactivity of molecules and the detailed mechanisms of chemical reactions. For this compound, theoretical studies can predict sites of reactivity, map out potential reaction pathways, and determine the energetics that govern these transformations.
Explicit Surface Analysis and Reactivity Descriptors (e.g., Hirshfeld surface, energy framework)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. For this compound, the Hirshfeld surface would reveal potential C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen, methoxy oxygen, and nitrile nitrogen atoms. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules are expected to be a significant feature of its crystal packing. nih.gov The analysis generates 2D "fingerprint plots" that summarize the distribution of these contacts, with H···H, C···H/H···C, and O···H/H···O contacts typically being the most abundant. nih.gov
Complementing this, energy framework analysis quantifies the interaction energies between molecules in the crystal, breaking them down into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.inresearchgate.net This analysis helps to understand the energetic contributions that stabilize the crystal structure. For molecules containing aromatic rings, dispersion forces associated with stacking interactions are often a dominant stabilizing factor. nih.gov Visualizing these energy frameworks reveals the topology and relative strength of the intermolecular forces that dictate the supramolecular architecture. rasayanjournal.co.in
| Interaction Type | Description | Expected Contribution |
| H···H | Contacts between hydrogen atoms | High (often > 40%) |
| C···H / H···C | Contacts between carbon and hydrogen atoms | Significant |
| O···H / H···O | C-H···O hydrogen bonds | Moderate |
| N···H / H···N | C-H···N hydrogen bonds | Moderate |
| C···C | π-π stacking interactions | Present |
Thermodynamic and Kinetic Analysis of Reaction Pathways
Computational methods, particularly DFT, are extensively used to investigate the thermodynamics (relative stability of reactants, intermediates, and products) and kinetics (activation energy barriers) of reaction pathways. ias.ac.inresearchgate.net For a molecule like this compound, this analysis could be applied to its synthesis or its subsequent reactions.
| Parameter | Symbol | Description |
| Enthalpy of Reaction | ΔH_rxn | The heat absorbed or released during a reaction. |
| Gibbs Free Energy of Reaction | ΔG_rxn | Determines the spontaneity of a reaction. |
| Activation Energy | Ea | The minimum energy required to initiate a reaction. |
| Transition State | TS | The highest energy point on the reaction pathway. |
Hydrogen Atom Transfer (HAT) Barrier Predictions
Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen atom is exchanged between two molecules. Predicting the energy barrier for this transfer is crucial for understanding reaction mechanisms, particularly in radical chemistry and biological systems. scripps.edumdpi.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these activation energies. nih.gov
However, a review of available literature yielded no specific studies that predict or analyze the Hydrogen Atom Transfer (HAT) barriers for this compound or its derivatives. Such research would be valuable for understanding its potential reactivity, particularly the stability of the C-H bonds at the acetonitrile alpha-carbon and on the pyridine ring under radical-induced conditions.
Molecular Docking and Drug Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is a key tool in drug discovery for predicting how a potential drug (ligand) might interact with a protein target.
Simulations of protein-ligand binding provide insights into the interactions at the molecular level, which are essential for designing new therapeutic agents. nih.gov Although extensive docking studies have been performed on various compounds against key enzymes, specific data for this compound is not present in the surveyed literature.
CYP51: Cytochrome P450 family 51 is a critical enzyme in sterol biosynthesis in fungi and is a common target for antifungal drugs. While docking studies on other potential inhibitors exist, simulations involving this compound have not been reported.
Sfp-PPTase: Sfp-type phosphopantetheinyl transferase is essential for the biosynthesis of certain natural products and is a target for developing novel antibiotics. There is no available research detailing the docking of this compound with this enzyme.
MSK1: Mitogen- and stress-activated protein kinase 1 is involved in cellular signaling pathways. While related compounds like pyridin-2-yl ureas have been studied as kinase inhibitors, specific docking simulations for this compound against MSK1 are not documented. mdpi.com
SARS-CoV-2 main protease (Mpro or 3CLpro): This viral enzyme is a primary target for COVID-19 drug development. Numerous in-silico screening and docking studies have been conducted to identify potential inhibitors. nih.govnih.govmdpi.compreprints.org However, none of the reviewed studies specifically report on the docking of this compound against this protease.
Following molecular docking, binding energies (often expressed as ΔG in kcal/mol) and inhibition constants (Ki) are calculated to quantify the strength of the protein-ligand interaction. researchgate.netresearchgate.net A lower binding energy indicates a more stable complex. The inhibition constant can be derived from the binding energy and provides a measure of a compound's potential efficacy as an inhibitor. mdpi.com
There are no published predictions of binding energies or inhibition constants for the interaction between this compound and the aforementioned target enzymes. Such data would be necessary to assess its potential as a specific enzyme inhibitor.
In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netresearchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities, such as toxicity or poor bioavailability, before synthesis and experimental testing. nih.govnih.gov
A comprehensive computational ADMET profile for this compound has not been published. A standard analysis would typically include predictions for various physicochemical and pharmacokinetic parameters. Below is an illustrative table of properties that would be evaluated in such a study, though specific values for the target compound are not available from the search results.
Table 1: Representative ADMET Properties for Computational Analysis
| Property Category | Parameter | Predicted Value for this compound |
| Physicochemical Properties | Molecular Weight | Data Not Available |
| LogP (Lipophilicity) | Data Not Available | |
| Water Solubility | Data Not Available | |
| Polar Surface Area | Data Not Available | |
| Absorption & Distribution | Human Intestinal Absorption | Data Not Available |
| Caco-2 Permeability | Data Not Available | |
| Blood-Brain Barrier Penetration | Data Not Available | |
| Metabolism | CYP450 Substrate/Inhibitor | Data Not Available |
| Toxicity | hERG Inhibition | Data Not Available |
| Ames Mutagenicity | Data Not Available | |
| Carcinogenicity | Data Not Available |
Future Research Directions and Perspectives on 2 3 Methoxypyridin 2 Yl Acetonitrile Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile is a primary area for future research. While traditional synthetic routes may exist, a focus on green chemistry principles will be crucial for its potential large-scale production.
Future investigations should prioritize the development of catalytic systems that minimize waste and energy consumption. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and the use of earth-abundant metal catalysts. Biocatalysis, employing enzymes to carry out specific synthetic steps under mild conditions, represents another promising avenue for a more sustainable synthesis.
Furthermore, the application of innovative process technologies such as continuous flow synthesis could offer significant advantages over traditional batch processes. tandfonline.com Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability, making it an attractive option for the efficient production of this compound.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Synthesis | High efficiency and selectivity, reduced byproducts. | Development of novel, reusable, and non-toxic catalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for specific substrate recognition. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. tandfonline.com | Optimization of reactor design and reaction conditions for continuous production. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Investigating solvent-free or green solvent conditions. nih.gov |
Expansion of Chemical Transformation Scope
The chemical versatility of this compound stems from the reactivity of its nitrile group, the adjacent methylene (B1212753) bridge, and the pyridine (B92270) ring itself. Future research should aim to systematically explore and expand the scope of its chemical transformations to generate a diverse library of novel derivatives.
The nitrile group can serve as a precursor to a wide array of functional groups, including amines, amides, carboxylic acids, and various heterocyclic systems through hydrolysis, reduction, and cycloaddition reactions. tandfonline.com For instance, the alkaline hydrolysis of pyridylacetonitriles is known to yield the corresponding amides. tandfonline.com The exploration of [3+2] cycloaddition reactions with azides or nitrile oxides could lead to the formation of tetrazole or oxadiazole moieties, respectively, which are prevalent in medicinal chemistry.
The active methylene group offers opportunities for various C-C bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Knoevenagel condensations. These transformations would allow for the introduction of diverse substituents, leading to a wide range of structurally complex molecules with potentially interesting properties.
Untapped Potential in Emerging Therapeutic Areas
Pyridine and acrylonitrile (B1666552) moieties are common features in many biologically active compounds, suggesting that this compound and its derivatives could possess significant therapeutic potential. Future research should focus on a systematic evaluation of this compound and its derivatives in various disease areas.
Given that substituted pyridines have shown promise as anticancer agents, exploring the cytotoxicity of this compound derivatives against various cancer cell lines is a logical starting point. alliedacademies.orgnih.gov Modifications to the core structure could be designed to target specific enzymes or receptors involved in cancer progression.
Furthermore, the neuroprotective effects of 3-hydroxypyridine (B118123) derivatives suggest that methoxypyridine compounds could also be investigated for their potential in treating neurodegenerative diseases. rjeid.comresearchgate.net The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system disorders, and the physicochemical properties of this compound could be favorable in this regard. The anti-inflammatory properties of some pyridine derivatives also warrant investigation into the potential of this compound in inflammatory conditions. mdpi.com
Integration of Advanced Computational Modeling with Experimental Research
Computational chemistry can play a pivotal role in guiding and accelerating research on this compound. The integration of advanced computational modeling with experimental studies will be essential for a more rational and efficient exploration of its chemical space and potential applications.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. chemrevlett.comnih.govmdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.
Molecular docking simulations can provide insights into the potential binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. This information can be invaluable for understanding their mechanism of action and for designing more potent and selective analogues.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of novel derivatives at an early stage of the research process, helping to identify and mitigate potential liabilities. nih.govnih.goviipseries.orgresearchgate.netresearchgate.net
Table 2: Application of Computational Tools in this compound Research
| Computational Tool | Application | Expected Outcome |
| QSAR | Predict biological activity based on chemical structure. chemrevlett.com | Identification of key structural features for desired activity. |
| Molecular Docking | Simulate binding of molecules to biological targets. | Elucidation of potential mechanisms of action and rational drug design. |
| In Silico ADMET | Predict pharmacokinetic and toxicity properties. nih.govresearchgate.net | Early identification of compounds with favorable drug-like properties. |
Development of Comprehensive Analytical Workflows
As new derivatives of this compound are synthesized and evaluated, the development of robust and comprehensive analytical workflows will be crucial for their characterization, purity assessment, and quantification in various matrices.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) will be central to the separation and quantification of the parent compound and its derivatives. nih.govmdpi.com The development of specific and sensitive methods, potentially coupled with mass spectrometry (MS), will be necessary for trace analysis and metabolite identification in biological samples. chromatographyonline.com
Spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry, will be essential for the unambiguous structural elucidation of new compounds. siftdesk.org The establishment of a comprehensive spectral database for this compound and its derivatives would be a valuable resource for the scientific community.
Assessment of Environmental Impact and Green Chemistry Improvements
A forward-looking perspective on the chemistry of this compound must include a thorough assessment of its potential environmental impact and a continuous effort to improve the greenness of its synthesis and downstream applications.
The environmental fate of pyridine and its derivatives, including their biodegradability and potential toxicity, needs to be considered. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov Future studies should investigate the persistence and transformation of this compound in various environmental compartments.
The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be essential for evaluating the sustainability of different synthetic routes. researchgate.netrasayanjournal.co.inresearchgate.netmdpi.com This quantitative assessment will enable the selection and optimization of processes that minimize waste and environmental footprint. A life cycle assessment (LCA) approach could provide a holistic view of the environmental impact associated with the entire lifecycle of the compound, from synthesis to disposal.
Q & A
Basic Question
- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths and angles. For example, bond angles around the methoxypyridine ring typically range between 115–125° .
- NMR spectroscopy : H NMR shows distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and nitrile-adjacent protons (~δ 4.2–4.5 ppm).
- DFT calculations : Validate experimental data by comparing computed vs. observed geometries (e.g., dihedral angles between pyridine and acetonitrile groups) .
What are the reactivity patterns of the nitrile group in this compound under different conditions?
Advanced Question
The nitrile group participates in:
- Nucleophilic additions : Reacts with Grignard reagents to form ketones.
- Hydrolysis : Acidic conditions yield amides; basic conditions yield carboxylates (requires reflux with HSO or NaOH).
- Cyclization : Forms heterocycles (e.g., imidazoles) when heated with amines .
Mechanistic Insight : The electron-withdrawing pyridine ring enhances nitrile electrophilicity, accelerating nucleophilic attacks.
How can impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?
Basic Question
- HPLC analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm .
- LC-MS : Identifies byproducts (e.g., hydrolyzed amides) via molecular ion peaks.
| Impurity Type | Threshold (Pharmacological) | Detection Method |
|---|---|---|
| Residual solvent | <0.1% (ICH Q3C) | GC-FID |
| Hydrolysis byproducts | <0.5% | HPLC-UV |
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (compound classified as Harmful by inhalation, H331) .
- Storage : Store in dark, inert containers at 2–8°C to prevent degradation.
Emergency Measures : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .
How do computational methods like DFT aid in predicting the reactivity of this compound derivatives?
Advanced Question
- Reactivity prediction : DFT calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile carbon often shows high electrophilicity () .
- Transition state modeling : Simulates reaction pathways (e.g., cyclization barriers) to optimize conditions.
Case Study : DFT-guided synthesis of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] achieved 85% yield by targeting low-energy intermediates .
What role does this compound play in catalytic systems, particularly in transition-metal complexes?
Advanced Question
The compound acts as a ligand in palladium complexes, stabilizing metal centers via pyridine-nitrogen coordination. For example:
- Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura). Bond distances (Pd–N) range from 2.05–2.15 Å .
- Catalytic activity : Enhanced by electron-donating methoxy groups, which increase electron density at the metal center.
How can reaction intermediates of this compound be trapped and characterized?
Advanced Question
- Cryogenic trapping : Quench reactions at –78°C to isolate intermediates (e.g., enamines).
- In situ IR spectroscopy : Monitors nitrile conversion to amide (C≡N stretch at ~2250 cm disappears).
- Mass spectrometry : High-resolution ESI-MS identifies transient species (e.g., protonated intermediates) .
What are the challenges in scaling up the synthesis of this compound for multi-gram batches?
Advanced Question
- Exothermic reactions : Requires jacketed reactors with precise temperature control to prevent runaway reactions.
- Purification : Column chromatography is impractical; switch to recrystallization (solvent: ethyl acetate/hexane).
- Yield drop : Scale-up often reduces yield by 10–15% due to mixing inefficiencies.
How does steric hindrance from the methoxypyridine group influence the compound’s reactivity?
Advanced Question
The methoxy group at the 3-position creates steric bulk, slowing reactions at the adjacent 2-position. For example:
- Substitution reactions : Meta-directing effects favor functionalization at the 4- or 5-positions of the pyridine ring.
- Crystallographic evidence : Dihedral angles between pyridine and acetonitrile moieties exceed 45°, reducing conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
